molecular formula C22H26ClN7O B12301291 [1-[2-[1-(4-chloropyrazol-1-yl)cyclopropyl]-1H-imidazo[4,5-b]pyridin-5-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone

[1-[2-[1-(4-chloropyrazol-1-yl)cyclopropyl]-1H-imidazo[4,5-b]pyridin-5-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone

Cat. No.: B12301291
M. Wt: 439.9 g/mol
InChI Key: PZHNKPBYOPQTRG-UHFFFAOYSA-N
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Description

PF-06424439 is a potent and selective inhibitor of diacylglycerol acyltransferase 2 (DGAT2). It is an imidazopyridine compound that has shown significant potential in reducing hepatic lipid levels and plasma triglycerides. This compound is particularly notable for its slow reversibility and time-dependent inhibition, making it a valuable tool in metabolic research .

Preparation Methods

Synthetic Routes and Reaction Conditions

PF-06424439 can be synthesized through a series of chemical reactions involving imidazopyridine derivativesThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the purity and yield of the final product .

Industrial Production Methods

Industrial production of PF-06424439 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize impurities. The process may involve continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

PF-06424439 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

PF-06424439 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study lipid metabolism and enzyme inhibition.

    Biology: Investigated for its effects on cell mortality and lipid synthesis in various cell lines, including epithelial colon cells and colorectal cancer stem cells.

    Medicine: Explored for its potential therapeutic effects in reducing hepatic lipid levels and plasma triglycerides in dyslipidemic conditions.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting metabolic disorders

Mechanism of Action

PF-06424439 exerts its effects by inhibiting diacylglycerol acyltransferase 2 (DGAT2). This enzyme is involved in the final step of triglyceride synthesis, converting diacylglycerol and acyl-CoA to triglycerides. By inhibiting DGAT2, PF-06424439 reduces the synthesis of triglycerides, leading to lower levels of plasma triglycerides and hepatic lipids. The inhibition is noncompetitive with respect to the acyl-CoA substrate, and the compound demonstrates slow reversibility and time-dependent inhibition .

Comparison with Similar Compounds

PF-06424439 is unique in its potent and selective inhibition of DGAT2. Similar compounds include:

PF-06424439 stands out due to its high selectivity for DGAT2 and its slow, reversible inhibition, making it a valuable tool for metabolic research and potential therapeutic applications.

Properties

Molecular Formula

C22H26ClN7O

Molecular Weight

439.9 g/mol

IUPAC Name

[1-[2-[1-(4-chloropyrazol-1-yl)cyclopropyl]-1H-imidazo[4,5-b]pyridin-5-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C22H26ClN7O/c23-16-12-24-30(14-16)22(7-8-22)21-25-17-5-6-18(26-19(17)27-21)29-11-3-4-15(13-29)20(31)28-9-1-2-10-28/h5-6,12,14-15H,1-4,7-11,13H2,(H,25,26,27)

InChI Key

PZHNKPBYOPQTRG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2CCCN(C2)C3=NC4=C(C=C3)NC(=N4)C5(CC5)N6C=C(C=N6)Cl

Origin of Product

United States

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